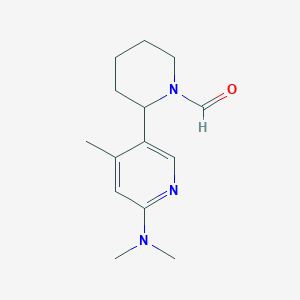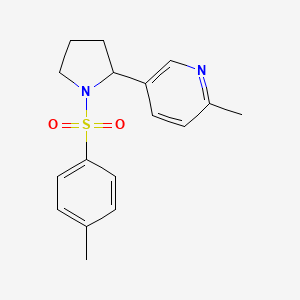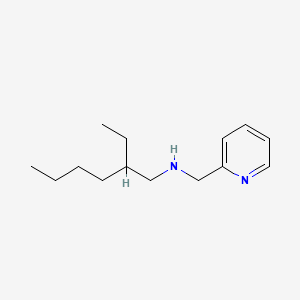![molecular formula C8H9N3O2 B11821522 4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11821522.png)
4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino groups at positions 4 and 6, along with a methyl group at position 3, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diamino-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-nitroaniline with cyanogen bromide, followed by reduction and cyclization to form the desired benzoxazole derivative . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzoxazole derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4,6-diamino-3-methylbenzo[d]oxazol-2(3H)-one varies depending on its application:
Anthelmintic Activity: The compound disrupts the metabolism of parasitic roundworms by up-regulating purine and pyrimidine metabolism and down-regulating sphingolipid metabolism.
Quorum Sensing Inhibition: It inhibits bacterial communication pathways, thereby reducing virulence and biofilm formation.
類似化合物との比較
Similar Compounds
4-Chloro-3-(5,7-dimethylbenzo[d]oxazol-2-yl)aniline: This compound shares a similar benzoxazole core but has different substituents, leading to distinct chemical properties.
N-Methylbenzo[d]oxazol-2-amine: Another related compound with potential anthelmintic activity.
Uniqueness
4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of two amino groups and a methyl group, which confer specific reactivity and biological activity
特性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
4,6-diamino-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H9N3O2/c1-11-7-5(10)2-4(9)3-6(7)13-8(11)12/h2-3H,9-10H2,1H3 |
InChIキー |
CTQMPNRFKYBCBU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2OC1=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B11821443.png)


![N,N-bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821468.png)






![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)


